molecular formula C27H28FNO B12732651 3,6-Dihydro-4-(4-fluorophenyl)-alpha-(4-(phenylmethyl)phenyl)-1(2H)-pyridinepropanol CAS No. 156732-78-4

3,6-Dihydro-4-(4-fluorophenyl)-alpha-(4-(phenylmethyl)phenyl)-1(2H)-pyridinepropanol

Cat. No.: B12732651
CAS No.: 156732-78-4
M. Wt: 401.5 g/mol
InChI Key: ZTOVRQHCIRZCDJ-UHFFFAOYSA-N
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Description

“3,6-Dihydro-4-(4-fluorophenyl)-alpha-(4-(phenylmethyl)phenyl)-1(2H)-pyridinepropanol” is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,6-Dihydro-4-(4-fluorophenyl)-alpha-(4-(phenylmethyl)phenyl)-1(2H)-pyridinepropanol” typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the fluorophenyl and phenylmethyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors might also be explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Various substitution reactions can be performed, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenated precursors, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating specific diseases.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and phenylmethyl groups may enhance its binding affinity and specificity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dihydro-4-(4-chlorophenyl)-alpha-(4-(phenylmethyl)phenyl)-1(2H)-pyridinepropanol
  • 3,6-Dihydro-4-(4-bromophenyl)-alpha-(4-(phenylmethyl)phenyl)-1(2H)-pyridinepropanol

Uniqueness

The presence of the fluorophenyl group in “3,6-Dihydro-4-(4-fluorophenyl)-alpha-(4-(phenylmethyl)phenyl)-1(2H)-pyridinepropanol” may confer unique properties such as increased metabolic stability and enhanced biological activity compared to its chloro- and bromo- counterparts.

Properties

CAS No.

156732-78-4

Molecular Formula

C27H28FNO

Molecular Weight

401.5 g/mol

IUPAC Name

1-(4-benzylphenyl)-3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol

InChI

InChI=1S/C27H28FNO/c28-26-12-10-23(11-13-26)24-14-17-29(18-15-24)19-16-27(30)25-8-6-22(7-9-25)20-21-4-2-1-3-5-21/h1-14,27,30H,15-20H2

InChI Key

ZTOVRQHCIRZCDJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CCC(C3=CC=C(C=C3)CC4=CC=CC=C4)O

Origin of Product

United States

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